molecular formula C20H23N3O4S2 B2730818 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 865592-98-9

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No. B2730818
CAS RN: 865592-98-9
M. Wt: 433.54
InChI Key: YVLRGDRJYGWTAO-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide, also known as DB844, is a synthetic compound that belongs to the class of benzothiazole sulfonamides. It has been extensively studied for its potential therapeutic applications in the treatment of infectious diseases caused by protozoan parasites such as Leishmania and Trypanosoma.

Scientific Research Applications

Structure-Activity Relationships

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : A study examined the structure-activity relationships of PI3K/mTOR inhibitors, highlighting the importance of the benzothiazole ring for metabolic stability. Modifications to this ring structure aimed to reduce deacetylation, affecting the compound's in vitro potency and in vivo efficacy (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

  • Bioactive Benzothiazolinone Acetamide Analogs : Research on benzothiazolinone acetamide analogs has demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and favorable energy levels for photovoltaic applications. These compounds also showed significant non-linear optical (NLO) activity, suggesting applications in optical materials (Mary et al., 2020).

Novel Compound Synthesis and Evaluation

  • Glutaminase Inhibitors : The synthesis and pharmacological evaluation of BPTES analogs as glutaminase inhibitors for cancer therapy were discussed. Some analogs maintained BPTES's potency while improving solubility, showing potential for in vitro and in vivo efficacy (Shukla et al., 2012).

  • Antitumor and Antimicrobial Activities : Various studies have synthesized and evaluated benzothiazole derivatives for their antitumor and antimicrobial properties, highlighting the versatility of these compounds in drug development. For example, certain benzothiazole β-lactam conjugates demonstrated moderate antimicrobial activities and potential antimalarial properties, indicating their usefulness in developing new therapeutic agents (Alborz et al., 2018).

Photophysical Properties and Material Applications

  • Amide Hydrogen Bonded Crystals : An investigation into the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals revealed distinct hydrogen bond-associated assemblies, dependent on the substituent in the benzothiazole moiety. This study suggests applications in material sciences, particularly in designing materials with specific optical properties (Balijapalli et al., 2017).

properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-10-11-16-18(12-15)28-20(21-16)22-19(24)13-27-17-9-7-6-8-14(17)3/h6-12H,4-5,13H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLRGDRJYGWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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